Fluindarol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluindarol can be synthesized through the reaction of 4-(trifluoromethyl)benzaldehyde with phthalide. The reaction typically involves the use of a base such as sodium hydroxide in an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Fluindarol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Fluindarol has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of fluindarol involves its interaction with specific molecular targets. For instance, its anticoagulant properties are attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors. This inhibition disrupts the coagulation cascade, leading to anticoagulation effects .
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another anticoagulant with a similar mechanism of action.
Dicoumarol: A naturally occurring anticoagulant with structural similarities to fluindarol.
Phenindione: An anticoagulant with a similar indandione structure.
Uniqueness of this compound
This compound stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound for further research and development.
Properties
CAS No. |
6723-40-6 |
---|---|
Molecular Formula |
C16H9F3O2 |
Molecular Weight |
290.24 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]indene-1,3-dione |
InChI |
InChI=1S/C16H9F3O2/c17-16(18,19)10-7-5-9(6-8-10)13-14(20)11-3-1-2-4-12(11)15(13)21/h1-8,13H |
InChI Key |
DGRHWUCYLVPQJY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C(F)(F)F |
6723-40-6 | |
Origin of Product |
United States |
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